Cas no 1934905-24-4 (5-bromo-6-chloropyridazin-4-amine)

5-bromo-6-chloropyridazin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridazinamine, 5-bromo-6-chloro-
- 5-bromo-6-chloropyridazin-4-amine
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- Inchi: 1S/C4H3BrClN3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9)
- InChI Key: UZOJBBFOEJTCGP-UHFFFAOYSA-N
- SMILES: C1=NN=C(Cl)C(Br)=C1N
5-bromo-6-chloropyridazin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137045-100mg |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95.0% | 100mg |
$470.0 | 2023-09-30 | |
1PlusChem | 1P028SFI-50mg |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95% | 50mg |
$452.00 | 2024-06-17 | |
1PlusChem | 1P028SFI-5g |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95% | 5g |
$4926.00 | 2024-06-17 | |
Enamine | EN300-137045-5000mg |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95.0% | 5000mg |
$3935.0 | 2023-09-30 | |
1PlusChem | 1P028SFI-250mg |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95% | 250mg |
$893.00 | 2024-06-17 | |
Aaron | AR028SNU-1g |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95% | 1g |
$1891.00 | 2023-12-15 | |
Aaron | AR028SNU-50mg |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95% | 50mg |
$459.00 | 2023-12-15 | |
1PlusChem | 1P028SFI-1g |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95% | 1g |
$1740.00 | 2024-06-17 | |
1PlusChem | 1P028SFI-100mg |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95% | 100mg |
$643.00 | 2024-06-17 | |
Aaron | AR028SNU-250mg |
5-bromo-6-chloropyridazin-4-amine |
1934905-24-4 | 95% | 250mg |
$949.00 | 2023-12-15 |
5-bromo-6-chloropyridazin-4-amine Related Literature
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1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
Additional information on 5-bromo-6-chloropyridazin-4-amine
Professional Introduction to 5-bromo-6-chloropyridazin-4-amine (CAS No. 1934905-24-4)
5-bromo-6-chloropyridazin-4-amine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1934905-24-4, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both bromo and chloro substituents on the pyridazine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 5-bromo-6-chloropyridazin-4-amine consists of a pyridazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms. This arrangement imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets. The bromo and chloro groups are particularly noteworthy, as they serve as versatile handles for further functionalization through nucleophilic substitution reactions. These features make the compound an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives. The amine functionality at the 4-position of the pyridazine ring in 5-bromo-6-chloropyridazin-4-amine provides a site for hydrogen bonding interactions, which can be crucial for binding affinity and selectivity in drug design. This has led to several studies investigating its role as a building block in the synthesis of bioactive molecules.
One of the most compelling aspects of 5-bromo-6-chloropyridazin-4-amine is its utility in constructing more complex scaffolds through cross-coupling reactions. For instance, Suzuki-Miyaura coupling and Buchwald-Hartwig amination are commonly employed to introduce additional functional groups or aromatic rings onto the pyridazine core. These transformations have been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. Pyridazine derivatives, including 5-bromo-6-chloropyridazin-4-amine, have been explored as potential inhibitors of kinases and other enzymes implicated in tumor growth and progression. Preliminary studies suggest that modifications to the bromo and chloro substituents can fine-tune the potency and selectivity of these inhibitors, offering promising leads for further optimization.
Another area where 5-bromo-6-chloropyridazin-4-amine has found utility is in the development of agrochemicals. Pyridazine-based compounds exhibit herbicidal and fungicidal properties, making them valuable for crop protection. The ability to modify the structure of this compound allows chemists to tailor its biological activity against specific pests or pathogens while minimizing environmental impact.
The synthetic pathways for preparing 5-bromo-6-chloropyridazin-4-amine have also been optimized for efficiency and scalability. Starting from commercially available precursors, multi-step syntheses can be designed to introduce the bromo and chloro substituents with high regioselectivity. Advances in catalytic systems have further streamlined these processes, reducing reaction times and improving yields.
In conclusion, 5-bromo-6-chloropyridazin-4-amine (CAS No. 1934905-24-4) represents a versatile intermediate with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse chemical modifications, making it a valuable tool for drug discovery and material science research. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in developing innovative solutions to global challenges.
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